Cas no 1607280-90-9 (3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide)

3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide is a specialized organic compound featuring a formylphenoxy and methyloxazole moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity allows for selective reactivity, particularly in coupling reactions and as a precursor for bioactive molecules. The presence of both formyl and methoxy groups enhances its utility in further functionalization, while the oxazole ring contributes to potential biological activity. This compound is valued for its stability under standard conditions and compatibility with a range of synthetic protocols, making it suitable for research and industrial applications requiring precise molecular modifications.
3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide structure
1607280-90-9 structure
Product Name:3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide
CAS No:1607280-90-9
MF:C17H20N2O5
MW:332.351104736328
CID:6123991
PubChem ID:75477361
Update Time:2025-10-29

3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-FORMYL-2-METHOXYPHENOXY)-N-METHYL-N-[(5-METHYL-1,2-OXAZOL-3-YL)METHYL]PROPANAMIDE
    • AKOS030672417
    • EN300-26595100
    • Z1663657301
    • 1607280-90-9
    • 3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide
    • Inchi: 1S/C17H20N2O5/c1-12-8-14(18-24-12)10-19(2)17(21)6-7-23-15-5-4-13(11-20)9-16(15)22-3/h4-5,8-9,11H,6-7,10H2,1-3H3
    • InChI Key: RBCZBCHCWOGACO-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=O)=CC=1OC)CCC(N(C)CC1C=C(C)ON=1)=O

Computed Properties

  • Exact Mass: 332.13722174g/mol
  • Monoisotopic Mass: 332.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 81.9Ų

3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26595100-0.05g
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide
1607280-90-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide

Professional Introduction to Compound with CAS No. 1607280-90-9 and Product Name: 3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide

The compound with the CAS number 1607280-90-9 and the product name 3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of functional groups such as the 4-formyl group, 2-methoxyphenyl ring, and the 5-methyl-1,2-oxazol-3-ylmethyl moiety makes it a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, there has been a growing interest in the development of novel compounds that exhibit potent biological activity. The structural features of this compound make it an attractive candidate for further investigation. The 4-formyl group can participate in various chemical reactions, including condensation reactions with amines or alcohols, which can lead to the formation of new derivatives with enhanced pharmacological properties. Additionally, the 2-methoxyphenyl ring is a common pharmacophore found in many bioactive molecules, contributing to their binding affinity and selectivity towards target enzymes or receptors.

The 5-methyl-1,2-oxazol-3-ylmethyl group is another key feature of this compound that warrants further exploration. Oxazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a methyl group at the 3-position of the oxazole ring can influence its electronic properties and reactivity, making it a valuable component in designing new drug candidates. Moreover, the presence of both N-methyl and (5-methyl-1,2-oxazol-3-YL)methyl groups suggests that this compound may exhibit multiple binding interactions with biological targets, enhancing its potential therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting wet-lab experiments. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes involved in metabolic pathways and signaling cascades. For instance, preliminary simulations suggest that it may bind to enzymes such as kinases and phosphodiesterases, which are known to be involved in cancer progression and inflammation.

Furthermore, the compound's structural complexity allows for the possibility of designing analogs with improved pharmacokinetic properties. For example, modifications to the 4-formyl group could lead to the formation of esters or amides, which may enhance solubility and bioavailability. Similarly, alterations to the 5-methyl-1,2-oxazol-3-YLmethyl moiety could fine-tune its interaction with biological targets without compromising its overall activity. These possibilities underscore the importance of this compound as a starting point for further drug discovery efforts.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The formation of the 4-formyl group typically involves oxidation reactions using reagents such as manganese dioxide or potassium permanganate. On the other hand, the introduction of the 5-methyl-1,2-oxazol-3-YLmethyl group necessitates condensation reactions between appropriate precursors under controlled conditions. Advances in synthetic methodologies have made it possible to achieve these transformations with higher yields and purities, facilitating further structural optimization.

In conclusion, the compound with CAS number 1607280-90-9 and product name 3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[ (5-methyl-1,2 oxazol -3 -YL)methyl]propanamide represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive scaffold for designing new drugs targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an important role in future therapeutic developments.

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